
3-(Cyanomethyl)-4-nitropyridine1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(CYANOMETHYL)-4-NITROPYRIDINE 1-OXIDE is a heterocyclic compound that belongs to the class of pyridine N-oxides It is characterized by the presence of a cyanomethyl group at the 3-position and a nitro group at the 4-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(CYANOMETHYL)-4-NITROPYRIDINE 1-OXIDE typically involves the nitration of 3-(CYANOMETHYL)PYRIDINE followed by oxidation. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 4-position. The resulting nitro compound is then oxidized using hydrogen peroxide or m-chloroperbenzoic acid to form the N-oxide.
Industrial Production Methods
On an industrial scale, the production of 3-(CYANOMETHYL)-4-NITROPYRIDINE 1-OXIDE can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(CYANOMETHYL)-4-NITROPYRIDINE 1-OXIDE undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Higher-order N-oxides.
Reduction: 3-(AMINOMETHYL)-4-NITROPYRIDINE 1-OXIDE.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(CYANOMETHYL)-4-NITROPYRIDINE 1-OXIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 3-(CYANOMETHYL)-4-NITROPYRIDINE 1-OXIDE involves its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The cyanomethyl group can also participate in covalent bonding with nucleophilic sites in proteins and DNA, contributing to its bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(CYANOMETHYL)-4-NITROPYRIDINE: Lacks the N-oxide group, resulting in different chemical reactivity and biological activity.
4-NITROPYRIDINE 1-OXIDE: Lacks the cyanomethyl group, leading to different applications and properties.
3-(CYANOMETHYL)-PYRIDINE: Lacks both the nitro and N-oxide groups, making it less reactive and less bioactive.
Uniqueness
3-(CYANOMETHYL)-4-NITROPYRIDINE 1-OXIDE is unique due to the presence of both the cyanomethyl and nitro groups, as well as the N-oxide functionality. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H5N3O3 |
|---|---|
Molekulargewicht |
179.13 g/mol |
IUPAC-Name |
2-(4-nitro-1-oxidopyridin-1-ium-3-yl)acetonitrile |
InChI |
InChI=1S/C7H5N3O3/c8-3-1-6-5-9(11)4-2-7(6)10(12)13/h2,4-5H,1H2 |
InChI-Schlüssel |
MXSTZXROZYYYGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[N+](=CC(=C1[N+](=O)[O-])CC#N)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


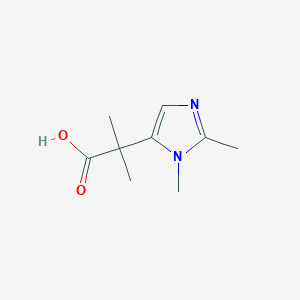
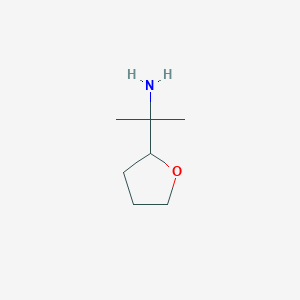
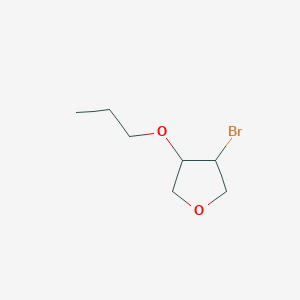
![8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13066931.png)
![2-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13066932.png)
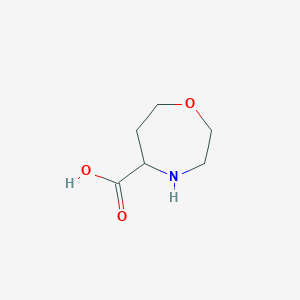
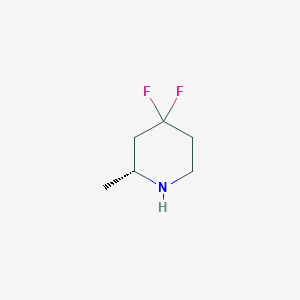

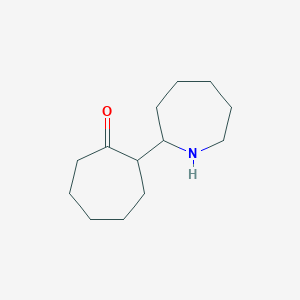
![tert-Butyl11-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13066961.png)
![3-(propan-2-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13066962.png)
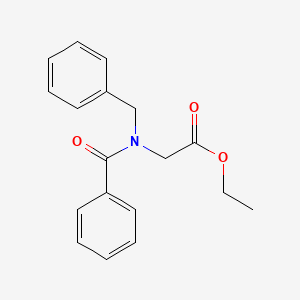
![Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13066969.png)

